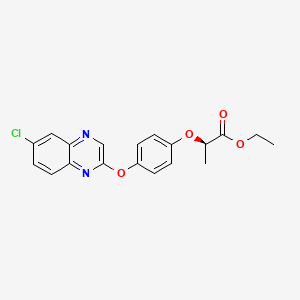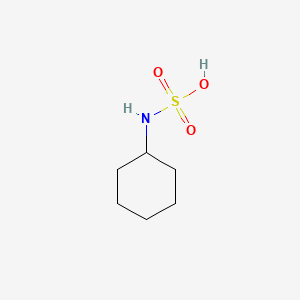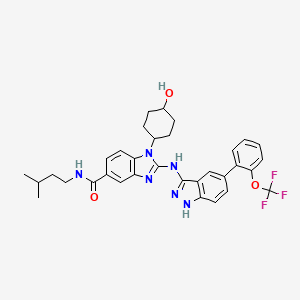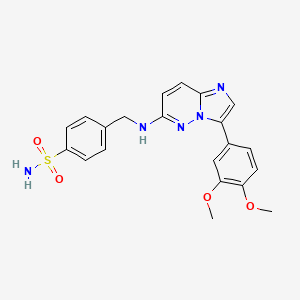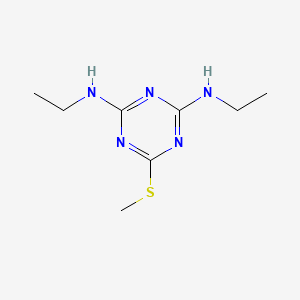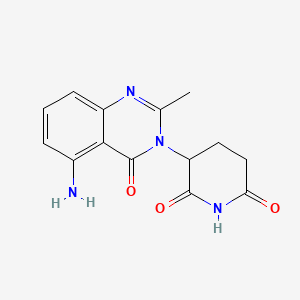
氢奎尼丁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroquinidine is a pharmaceutical agent that acts as a class I antiarrhythmic agent (Ia) in the heart. It is a d-rotatory alkaloid derived from cinchona bark and is closely related to quinidine, differing from the latter alkaloid only in containing two more atoms of hydrogen in the molecule . Hydroquinidine is primarily used in the maintenance of a normal sinus rhythm and the treatment and prevention of abnormal heart rhythms .
科学研究应用
Hydroquinidine has a wide range of scientific research applications, including but not limited to:
Chemistry: Hydroquinidine is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: It is used in studies involving ion channel blockers, particularly in the context of cardiac research.
Industry: Hydroquinidine is used in the pharmaceutical industry for the production of antiarrhythmic medications.
作用机制
Target of Action
Hydroquinidine, a derivative of the cinchona alkaloid, is primarily an ion channel blocker . It is known to inhibit the activity of voltage-gated potassium and sodium channels , which play crucial roles in the electrical activity of cells, particularly in the heart.
Mode of Action
By blocking these ion channels, Hydroquinidine interferes with the normal flow of potassium and sodium ions in and out of the cells. This action alters the electrical activity of the cells, particularly the heart cells, leading to changes in the rhythm of the heart beat .
Biochemical Pathways
The primary biochemical pathway affected by Hydroquinidine is the electrical signaling pathway in heart cells. By blocking the ion channels, Hydroquinidine disrupts the normal electrical signals that regulate the heart’s rhythm, potentially correcting abnormal rhythms .
Pharmacokinetics
Quinidine has an apparent volume of distribution of 2.0 to 3.5 litres/kg, an elimination half-life of 5 to 12 hours, and a clearance rate of 2.5 to 5.0ml/min/kg . Quinidine clearance is reduced in the elderly, in patients with cirrhosis, and in those with congestive heart failure . It’s reasonable to expect that Hydroquinidine may have similar pharmacokinetic properties.
Result of Action
Hydroquinidine is indicated in the maintenance of a normal sinus rhythm, as well as the treatment and prevention of abnormal rhythm . It has also been shown to exhibit strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells by decreasing colony-forming ability, migration capacity, tumorigenicity, and proliferation while stimulating cellular death .
Action Environment
The action of Hydroquinidine can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability. Additionally, the physiological environment, such as the patient’s age, liver function, and heart health, can also impact the action of Hydroquinidine .
生化分析
Biochemical Properties
Hydroquinidine plays a significant role in biochemical reactions by interacting with various ion channels, particularly voltage-gated potassium and sodium channels . These interactions are crucial for its antiarrhythmic effects. Hydroquinidine inhibits the activity of these ion channels, thereby stabilizing the cardiac cell membrane and preventing abnormal electrical activity .
Cellular Effects
Hydroquinidine exhibits strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells . It decreases colony-forming ability, migration capacity, tumorigenicity, and proliferation while stimulating cellular death. Hydroquinidine also influences gene expression by downregulating genes involved in cell division and survival and upregulating genes associated with cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, Hydroquinidine exerts its effects by blocking voltage-gated potassium and sodium channels . This inhibition disrupts the normal flow of ions, leading to prolonged action potentials and stabilization of the cardiac cell membrane. Additionally, Hydroquinidine’s anti-cancer effects are mediated through altered gene expression, promoting apoptosis and inhibiting cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, Hydroquinidine has shown long-term efficacy and safety in patients with Brugada syndrome . Over time, it has been effective in reducing ventricular arrhythmias and atrial fibrillation/flutter recurrences. Its use is associated with side effects such as gastrointestinal intolerance .
Dosage Effects in Animal Models
The effects of Hydroquinidine vary with different dosages in animal models. Higher doses have been associated with increased efficacy in reducing arrhythmic events but also with a higher incidence of side effects . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
Hydroquinidine is metabolized in the liver, where it undergoes various biochemical transformations .
Transport and Distribution
Hydroquinidine is transported and distributed within cells and tissues through binding to plasma proteins, mainly α1-acid glycoprotein and albumin . Its volume of distribution varies depending on the physiological state of the individual, such as in cases of congestive heart failure or liver cirrhosis .
Subcellular Localization
Its primary site of action is the cardiac cell membrane, where it interacts with ion channels
准备方法
Synthetic Routes and Reaction Conditions: Hydroquinidine can be synthesized from quinidine through a reduction process. The reduction of quinidine involves the use of hydrogen gas in the presence of a palladium catalyst. This process adds two hydrogen atoms to the quinidine molecule, converting it into hydroquinidine .
Industrial Production Methods: The industrial production of hydroquinidine typically involves the extraction of quinidine from cinchona bark, followed by its reduction to hydroquinidine. The extraction process involves the use of solvents such as ethanol or methanol to isolate quinidine from the bark. The isolated quinidine is then subjected to hydrogenation in the presence of a palladium catalyst to produce hydroquinidine .
Types of Reactions:
Oxidation: Hydroquinidine can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: As mentioned earlier, hydroquinidine is produced through the reduction of quinidine.
Substitution: Hydroquinidine can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas and palladium catalyst are used for the reduction of quinidine to hydroquinidine.
Substitution: Various reagents can be used depending on the specific substitution reaction, such as halogens for halogenation reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of hydroquinidine.
Reduction: Hydroquinidine itself is the product of the reduction of quinidine.
Substitution: Substituted derivatives of hydroquinidine depending on the reagents used.
相似化合物的比较
Quinidine: A diastereomer of hydroquinidine, used as an antiarrhythmic agent.
Quinine: An alkaloid derived from cinchona bark, used primarily for the treatment of malaria.
Dextromethorphan: A compound used in combination with quinidine for the treatment of pseudobulbar affect.
Comparison: Hydroquinidine is unique in its specific configuration and its additional hydrogen atoms compared to quinidine. This slight structural difference results in distinct pharmacological properties, making hydroquinidine a valuable alternative in certain clinical scenarios .
属性
CAS 编号 |
1435-55-8 |
|---|---|
分子式 |
C20H26N2O2 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
(S)-[(2R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14?,19+,20-/m0/s1 |
InChI 键 |
LJOQGZACKSYWCH-NBGVHYBESA-N |
SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |
手性 SMILES |
CC[C@H]1CN2CCC1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O |
规范 SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |
外观 |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
1435-55-8 522-66-7 |
物理描述 |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
相关CAS编号 |
1476-98-8 (mono-hydrochloride) 1668-97-9 (mono-hydrochloride) |
同义词 |
dihydroquinidine dihydroquinine hydroquinidine hydroquinidine dihydrochloride, (1beta,4beta,3S)-(+-)-isomer hydroquinidine dihydrochloride, (3alpha,9S)-(+-)-isomer hydroquinidine hydrochloride hydroquinidine monosulfate hydroquinidine monosulfate, (1beta,3alpha,4beta,8alpha,9R)-isomer hydroquinidine monosulfate, (1beta,3alpha,4beta,9S)-isomer hydroquinidine sulfate hydroquinidine sulfate, (9S)-isomer hydroquinidine, (+-)-isomer hydroquinidine, (1beta, 3alpha,4beta,8alpha,9R)-isomer hydroquinidine, (1beta,3alpha,4beta,9S)-isomer hydroquinidine, (1beta,4beta,9S)-(+-)-isomer hydroquinidine, (3alpha,9S)-(+-)-isomer hydroquinidine, (8alpha,9R)-isomer hydroquinidine, (8alpha,9S)-isomer hydroquinidine, (9R)-isomer hydroquinidine, (9S)-(+-)-isomer hydroquinine LCN 834 LCN-834 Lentoquine Séréco |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)
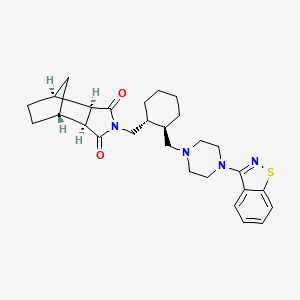
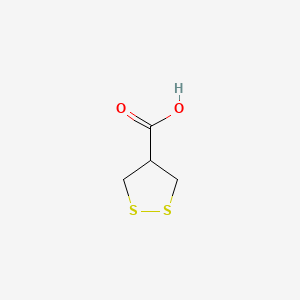
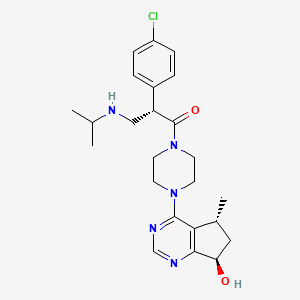
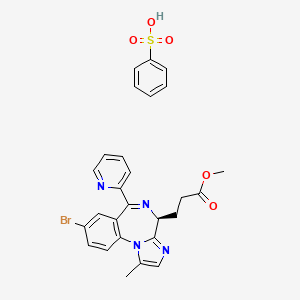
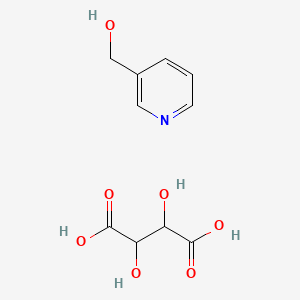
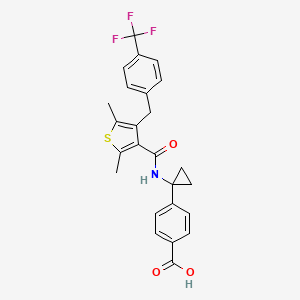
![sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate](/img/structure/B1662795.png)
